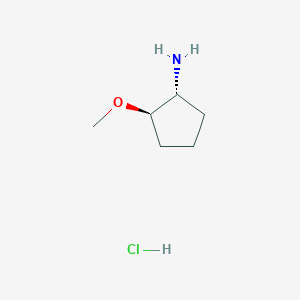

trans-2-Methoxycyclopentan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Substance P (NK1) Receptor Antagonist

CP-96,345, a compound structurally related to trans-2-Methoxycyclopentan-1-amine hydrochloride, was identified as a potent and selective nonpeptide antagonist of the substance P (NK1) receptor. It inhibits substance P-induced physiological responses and may serve as a useful tool in investigating the role of substance P in various diseases (Snider et al., 1991).

Stereochemistry and Reactivity in Organic Synthesis

Research on the reactivity of cyclopentadienones with amines, including structures related to trans-2-Methoxycyclopentan-1-amine, revealed stereoisomeric 2-anilino-2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentenones. These findings contribute to understanding stereochemical outcomes in organic synthesis and the development of new synthetic methodologies (Yamaguchi et al., 2004).

HIV Research

A study described the synthesis of enantiomerically pure carbocyclic 2',3'-dideoxy-2'-C-hydroxymethyl derivatives of adenosine and guanosine, starting from trans-(1R,2R)-1,2-Bis(methoxycarbonyl)-4-oxocyclopentane. These compounds were evaluated for their potential as inhibitors of human immunodeficiency virus (HIV), showcasing the application in antiviral drug development (Rosenquist et al., 1994).

Cyclopropane and Cyclopentane Derivatives in Methane Monooxygenase Studies

Investigations into the hydroxylation of hydrocarbons by methane monooxygenase used trans-2-phenylmethylcyclopropane and related compounds. This research provides insights into the enzyme's mechanism and the potential formation of radical intermediates, relevant for understanding enzymatic reactions involving cyclopentane derivatives (Liu et al., 1993).

Adrenoreceptor and 5-HT(1A) Receptor Studies

A study on WB 4101-related compounds, including those with a cyclopentanol moiety similar to trans-2-Methoxycyclopentan-1-amine, aimed to differentiate the affinity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors. This research contributes to the development of drugs with selective receptor profiles, important for treating cardiovascular and psychiatric disorders (Bolognesi et al., 1999).

Direcciones Futuras

While specific future directions for “trans-2-Methoxycyclopentan-1-amine hydrochloride” are not available, research into similar compounds continues to be an active area of study. For example, the trace amine-associated receptor 1 (TAAR-1) is being investigated as a potential target for the development of new antipsychotics . Similarly, 2-phenethylamines are being studied for their potential applications in medicinal chemistry .

Propiedades

IUPAC Name |

(1R,2R)-2-methoxycyclopentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-6-4-2-3-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNGAOQNALZWJQ-KGZKBUQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC1N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCC[C@H]1N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde](/img/structure/B2873147.png)

![N-[(2-chloropyridin-4-yl)sulfonyl]-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2873165.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2,3-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2873167.png)

![2-[4-oxo-3-(thiophen-2-ylmethyl)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2873168.png)

![N-(1-cyanocyclopentyl)-4-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide](/img/structure/B2873170.png)